

A Technical Guide to 2-Amino-6-Chloropyrazine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-6-Chloropyrazine

Cat. No.: B134898

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-6-chloropyrazine is a pivotal heterocyclic building block in the fields of medicinal chemistry and agrochemical synthesis. Its unique electronic and structural properties make it an ideal scaffold for the development of a wide array of functional molecules. This technical guide provides an in-depth overview of its chemical identity, physicochemical properties, a representative experimental protocol for its synthetic utilization, and its role as a key intermediate in the development of targeted therapeutic agents.

Chemical Identity

- IUPAC Name: 6-chloropyrazin-2-amine[1][2][3]
- Synonyms: A variety of synonyms are used in literature and commercial listings for this compound. These include:
 - 2-Amino-6-chloro-1,4-pyrazine[4]
 - 2-chloro-6-aminopyrazine[1][2]
 - 6-Amino-2-chloropyrazine[1][4]
 - 6-Chloro-2-aminopyrazine[4]

- 6-Chloro-2-pyrazinamine[1][4]
- 6-chloropyrazine-2-ylamine[1]
- Pyrazinamine, 6-chloro-[1][2]

Physicochemical Properties

The following table summarizes the key quantitative data for **2-Amino-6-Chloropyrazine**, providing a reference for experimental design and safety considerations.

Property	Value	Reference(s)
Molecular Formula	C ₄ H ₄ ClN ₃	[1][2][5]
Molecular Weight	129.55 g/mol	[2][5][6]
CAS Number	33332-28-4	[1][2][5]
Appearance	White to brown crystalline powder	[5]
Melting Point	151 - 156 °C	[5]
Solubility	Soluble in dimethyl sulfoxide and methanol.	[1]
Purity (Typical)	≥ 95%	[1]
XLogP3	0.9	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	3	[2]
Topological Polar Surface Area	51.8 Å ²	[2]

Synthetic Utility and Experimental Protocol

2-Amino-6-chloropyrazine is a versatile substrate for various cross-coupling reactions, which are fundamental to modern drug discovery. The presence of a reactive chlorine atom allows for

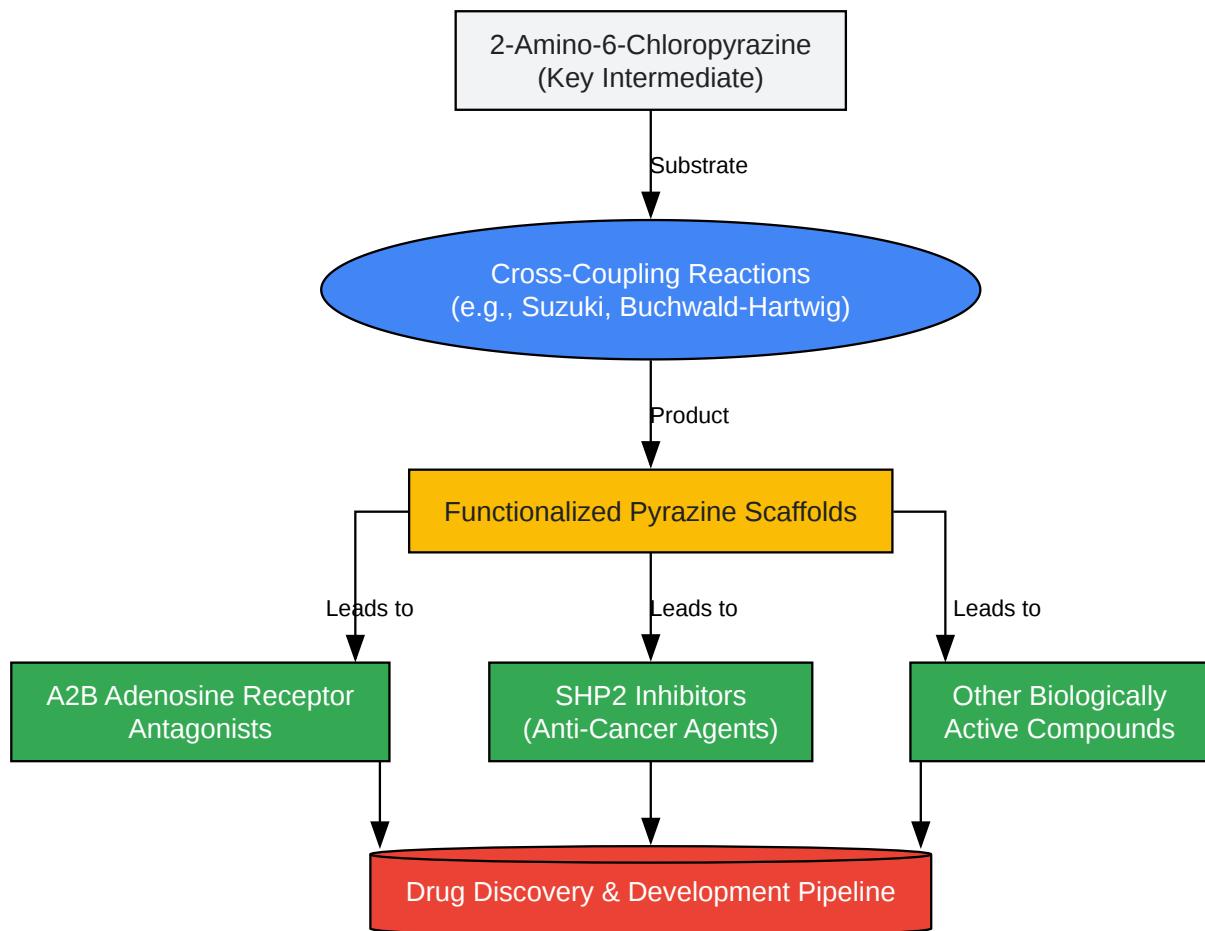
the strategic formation of carbon-carbon and carbon-nitrogen bonds. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and a halide, is a cornerstone of synthetic chemistry. While the C-Cl bond is less reactive than a C-Br bond, requiring more robust catalytic systems, its use is often favored due to the lower cost and greater availability of chlorinated starting materials.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol is a representative method for the Suzuki-Miyaura cross-coupling of an arylboronic acid with **2-Amino-6-chloropyrazine**. This procedure is adapted from established methods for similar heteroaryl chlorides.

Reaction: 6-chloropyrazin-2-amine + Arylboronic acid → 6-arylpyrazin-2-amine

Materials:


- **2-Amino-6-chloropyrazine** (1.0 mmol, 129.55 mg)
- Arylboronic acid (1.5 mmol)
- Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$) (0.025 mmol, 22.9 mg)
- XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.05 mmol, 23.8 mg)
- Cesium carbonate (Cs_2CO_3) (2.5 mmol, 814.5 mg)
- Anhydrous tert-butanol (5 mL)
- Ethyl acetate
- Water
- Flame-dried Schlenk tube
- Argon atmosphere

Procedure:

- Inert Atmosphere Setup: In a glovebox, add **2-amino-6-chloropyrazine** (1.0 mmol), the desired arylboronic acid (1.5 mmol), $\text{Pd}_2(\text{dba})_3$ (0.025 mmol), XPhos (0.05 mmol), and cesium carbonate (2.5 mmol) to a flame-dried Schlenk tube equipped with a magnetic stir bar.
- Solvent Addition: Remove the Schlenk tube from the glovebox. Under a positive pressure of argon, add anhydrous tert-butanol (5 mL) via syringe.
- Reaction Execution: Seal the tube and place the reaction mixture in a preheated oil bath at 110 °C. Stir the mixture vigorously.
- Monitoring: Monitor the progress of the reaction periodically using an appropriate analytical method, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Workup: Once the reaction is complete (typically after several hours, as indicated by the consumption of the starting material), remove the Schlenk tube from the oil bath and allow it to cool to room temperature.
- Extraction: Add water (10 mL) to the reaction mixture and extract the aqueous layer with ethyl acetate (3 x 15 mL).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can then be purified by column chromatography on silica gel to yield the desired 6-arylpyrazin-2-amine.

Role in Drug Discovery and Development

2-Amino-6-chloropyrazine serves as a crucial starting material for the synthesis of complex molecules with significant biological activity. Its structure is a key component in the development of various pharmaceutical agents. For instance, it is utilized in the preparation of A2B adenosine receptor antagonists and as an important intermediate in the synthesis of SHP2 inhibitors, which are being investigated as anti-tumor therapeutics.^{[1][7]} The ability to functionalize the pyrazine ring at the 6-position via cross-coupling reactions allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow of **2-Amino-6-Chloropyrazine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. research.rug.nl [research.rug.nl]
- 7. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [A Technical Guide to 2-Amino-6-Chloropyrazine: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b134898#2-amino-6-chloropyrazine-iupac-name-and-synonyms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com